Bienvenue dans la boutique en ligne BenchChem!

Meglumine metrizoate

cardiotoxicity coronary angiography ionic contrast media

Meglumine metrizoate (methylglucamine metrizoate) is an ionic, water-soluble, triiodinated benzoic acid derivative classified as a high-osmolar contrast medium (HOCM). Historically commercialized under trade names including Isopaque Cerebral and Isopaque Coronar, it was formulated as meglumine-Ca-metrizoate or meglumine-Na-Ca-metrizoate at iodine concentrations ranging from 200 to 440 mg I/ml.

Molecular Formula C19H28I3N3O9
Molecular Weight 823.2 g/mol
CAS No. 7241-11-4
Cat. No. B049889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeglumine metrizoate
CAS7241-11-4
SynonymsMethylglucamine Metrizoate;  Metrizoate Meglumin Salt;  Metrizoate Methylglucamine;  N-Methylglucamine Metrizoate;  1-Deoxy-1-(methylamino)-D-glucitol 3-(Acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoate (Salt);  1-Deoxy-1-(methylamino)glucitol 3-A
Molecular FormulaC19H28I3N3O9
Molecular Weight823.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I.CNCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C12H11I3N2O4.C7H17NO5/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-3H3,(H,16,18)(H,20,21);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
InChIKeyTXKOGNLDVKUFSI-WZTVWXICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meglumine Metrizoate (CAS 7241-11-4): Ionic High-Osmolar Radiocontrast Agent for Angiography — Procurement-Relevant Baseline


Meglumine metrizoate (methylglucamine metrizoate) is an ionic, water-soluble, triiodinated benzoic acid derivative classified as a high-osmolar contrast medium (HOCM) [1]. Historically commercialized under trade names including Isopaque Cerebral and Isopaque Coronar, it was formulated as meglumine-Ca-metrizoate or meglumine-Na-Ca-metrizoate at iodine concentrations ranging from 200 to 440 mg I/ml [2]. As an ionic monomer, meglumine metrizoate dissociates in solution into a metrizoate anion and a methylglucamine cation, yielding an osmolality approximately 5–8 times that of blood plasma and substantially higher than non-ionic low-osmolar contrast media (LOCM) such as iohexol and metrizamide . Its clinical use was primarily in cerebral, visceral, coronary, and peripheral angiography; however, FDA approval for metrizoate-based formulations has been discontinued [2].

Why Generic Substitution Among Ionic Radiocontrast Monomers Is Not Supported by Evidence for Meglumine Metrizoate


Despite sharing a common pharmacophore with diatrizoate and iothalamate, meglumine metrizoate exhibits a distinct cardiac and hemodynamic toxicity profile that precludes class-based interchangeability. In controlled canine coronary arteriography models, the cardiotoxicity of metrizoate falls between that of diatrizoate (least cardiotoxic) and iothalamate (approximately 3.5× more cardiotoxic than diatrizoate), establishing a rank-order that is not predictable from iodine content or osmolality alone [1]. Furthermore, the specific cation formulation critically modulates toxicity: pure meglumine metrizoate produces less hemodynamic perturbation than mixed sodium/calcium/magnesium metrizoate preparations [2]. Even among ionic media of identical iodine concentration, the incidence of severe injection pain differs significantly — meglumine calcium metrizoate demonstrates a lower incidence of severe pain than meglumine sodium diatrizoate in cerebral angiography [3]. Substitution without consideration of these specific, formulation-dependent differences may introduce clinically meaningful changes in tolerability and safety.

Meglumine Metrizoate: Quantified Comparative Performance Evidence vs. Closest Analogs and Alternatives


Cardiotoxicity Ranking Among Ionic Triiodinated Monomers: Metrizoate Is Intermediate in a Three-Way Canine Coronary Model

In a controlled pharmacodynamic study using a canine coronary arteriography model designed to simulate clinical conditions, three ionic high-osmolar contrast media were compared for cardiotoxicity. Diatrizoate (as Hypaque M-90) was the least cardiotoxic. Iothalamate (as Angio-Conray) was approximately 3.5 times more cardiotoxic than diatrizoate. Metrizoate (as Isopaque 440) was significantly less toxic than iothalamate, though slightly more toxic than diatrizoate, establishing an intermediate cardiotoxicity rank [1]. All three media produced hypotension, bradycardia, and ECG disturbances, but the magnitude of effect followed this rank order. Isopaque 440 — a balanced ion formulation containing 47% Na metrizoate, 2.5% Ca metrizoate, 0.8% Mg metrizoate, and 32% meglumine metrizoate — combined high iodine content with low viscosity and this intermediate toxicity profile [1].

cardiotoxicity coronary angiography ionic contrast media diatrizoate iothalamate

Injection Pain Incidence: Meglumine Calcium Metrizoate vs. Meglumine Sodium Diatrizoate in Cerebral Angiography

In a clinical comparison of 139 cerebral angiograms with patients randomized to three contrast agent groups — meglumine calcium metrizoate, meglumine diatrizoate, and meglumine sodium diatrizoate — there was a lower incidence of severe injection pain with meglumine calcium metrizoate than with meglumine sodium diatrizoate. No significant differences were found in the incidence of nausea, changes in blood pressure or pulse rate, or severity of heat sensations among the three agents [1]. This finding aligns with the broader observation that hyperosmolar ionic media cause localized pain on injection in approximately 60% of patients, with pain partly related to sodium content [2].

injection pain cerebral angiography patient tolerability diatrizoate HOCM

Cerebral Angiography Complication Rates: Meglumine Metrizoate (2.0%) vs. Iohexol (1.3%) in a 2509-Examination Series

In a large clinical series recording complications of cerebral angiography, 1509 examinations with meglumine metrizoate (Isopaque Cerebral) and 1000 examinations with iohexol (Omnipaque) were analyzed. The frequency of complications was 2.0% for metrizoate and 1.3% for iohexol. Permanent sequelae were seen in 4 patients — 3 in the metrizoate group and 1 in the iohexol group. One patient in the metrizoate group died, probably from thromboembolism. Blood coagulation parameters showed only minor, clinically insignificant changes with no difference between the two contrast media [1]. In a separate double-blind trial of 100 patients, iohexol was better tolerated: more patients experienced injections as painful and unpleasant with metrizoate than with iohexol, though there was no statistically significant difference in the frequency of more serious side effects [2].

cerebral angiography complication rate iohexol non-ionic contrast safety

Nephrotoxicity in Diabetic Patients: Meglumine Metrizoate Produces a Significantly Higher Plasma Creatinine Increase Than Iohexol

In a double-blind urographic and angiographic study in 90 patients with diabetes mellitus (20 insulin-dependent, 70 non-insulin-dependent), the ionic contrast medium meglumine metrizoate was compared with the non-ionic iohexol. Both diabetic patients with decreased and normal renal function prior to the examination sustained a reversible and small increase in plasma creatinine level post-examination. However, the increase caused by meglumine metrizoate was significantly higher than the increase caused by iohexol. Additionally, there was a significantly higher increase in plasma creatinine among patients with diabetic nephropathy compared with those without nephropathy [1].

nephrotoxicity diabetes mellitus plasma creatinine iohexol contrast-induced acute kidney injury

Endothelial Cytotoxicity Ranking: Meglumine Metrizoate Is Intermediate Among Six Angiographic Contrast Media in Human Endothelial Cell Culture

In an in vitro study using human endothelial cells cultured from umbilical cord veins and incubated for 24 hours with six angiographic contrast media at four concentrations, cytotoxicity was assessed by measuring ⁵¹Cr release. The toxicity ranking, in decreasing order, was: sodium/meglumine diatrizoate > meglumine metrizoate > ioxaglate > iopamidol > metrizamide > iohexol. The highest concentration of sodium/meglumine diatrizoate led to 99% cell death after 24 hours, while the same concentration of iohexol induced approximately 40% cell lysis. Meglumine metrizoate occupied an intermediate cytotoxic position — less toxic than sodium/meglumine diatrizoate but more toxic than all non-ionic agents and the ionic dimer ioxaglate. Hyperosmolality accounted for a major part of the cell toxicity, but additional osmolality-independent toxic effects were observed, with ioxaglate causing the strongest osmolality-independent toxicity [1].

endothelial cytotoxicity chromium-51 release human cell culture contrast media toxicity osmolality-dependent toxicity

QT-Interval Prolongation in Left Ventriculography: Meglumine Metrizoate vs. Non-Ionic Iopentol in Patients with Coronary Heart Disease

In a double-blind, randomized comparison of the hyperosmolar ionic metrizoate meglumine-Na-Ca (Isopaque Coronar 370) and the low-osmolar non-ionic iopentol (Imagopaque 350) in 82 patients with severe coronary heart disease undergoing left ventricular angiography, a prolonged increase in the QT-interval throughout the entire 10-minute observation period was seen only after injection of metrizoate (p = 0.0006 for comparison between contrast media). Cardiac output and heart rate increased more with metrizoate. Changes in left ventricular end-diastolic pressure (p = 0.023) and LV negative dP/dt (p = 0.002) were significantly more pronounced with metrizoate. Patients receiving iopentol experienced less adverse events and subjective discomfort of lesser intensity (p = 0.0001) [1].

QT-interval left ventriculography coronary heart disease electrocardiography iopentol

Evidence-Based Application Scenarios for Meglumine Metrizoate in Research and Industrial Procurement


Coronary and Aortographic Angiography in Settings Where Ionic HOCM Remains the Only Procurable Option

In procurement environments where non-ionic LOCM are unavailable or cost-prohibitive and a choice must be made among ionic HOCM monomers, meglumine metrizoate (as Isopaque 440 or equivalent balanced ion formulation) provides a quantitatively supported intermediate-risk selection. The cardiotoxicity rank order — diatrizoate < metrizoate ≪ iothalamate (≈3.5× more cardiotoxic than diatrizoate) — positions metrizoate as less hazardous than iothalamate while delivering comparable radiopacity and lower viscosity than diatrizoate [1]. This is supported by documented clinical use in over 10,000 injections in 2,028 patients over a three-year period, with an adverse event profile that was considered acceptable for the era [2].

Cerebral Angiography in Historical Comparator Studies or Legacy Protocol Continuation

For research protocols that require replication of historical cerebral angiography conditions or continuation of longitudinal studies initiated with ionic contrast media, meglumine metrizoate (Isopaque Cerebral) has the most extensively documented safety profile among ionic agents, with complication rates of 2.0% established across 1509 examinations [1]. When comparing results against non-ionic alternatives in study design, the known complication differential (metrizoate 2.0% vs. iohexol 1.3%) and the absence of significant differences in serious adverse events between metrizoate and metrizamide in double-blind trials [2] allow for informed power calculations and risk stratification.

In Vitro Endothelial Toxicity Screening and Contrast Media Comparator Studies

Meglumine metrizoate serves as a well-characterized intermediate-cytotoxicity reference standard for in vitro screening of novel contrast agents. Its position in the endothelial ⁵¹Cr-release toxicity hierarchy — less toxic than sodium/meglumine diatrizoate but more toxic than ioxaglate, iopamidol, metrizamide, and iohexol — provides a calibrated benchmark against which new chemical entities can be assessed [1]. The availability of osmolality-matched and osmolality-independent toxicity data for meglumine metrizoate further enables mechanistic dissection of hyperosmolar vs. chemotoxic contributions to endothelial damage.

Formulation Development Studies: Balanced Ion vs. Single-Cation Metrizoate Preparations

Research into the effect of cation composition on ionic contrast media toxicity can leverage the documented differential between pure meglumine metrizoate and mixed-salt metrizoate formulations. Evidence shows that a mixture of sodium, meglumine, calcium, and magnesium metrizoate alters arterial blood pressure and heart rate more than pure meglumine metrizoate in canine models [1], while the balanced ion Isopaque 440 formulation (47% Na, 2.5% Ca, 0.8% Mg, 32% meglumine metrizoate) was significantly less toxic than Na metrizoate alone by intravenous injection in mouse, rat, and rabbit [2]. This dataset provides a foundation for systematic cation-optimization studies in contrast media development.

Quote Request

Request a Quote for Meglumine metrizoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.